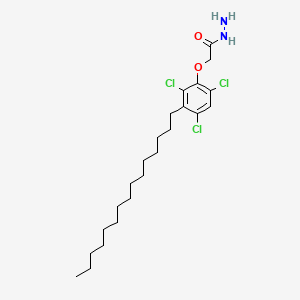
Acetic acid, (2,4,6-trichloro-3-pentadecylphenoxy)-, hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, (2,4,6-trichloro-3-pentadecylphenoxy)-, hydrazide is a chemical compound with the molecular formula C23H37Cl3N2O2 and a molecular weight of 479.9111 . This compound is known for its unique structure, which includes a hydrazide functional group attached to a trichlorinated phenoxy acetic acid moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (2,4,6-trichloro-3-pentadecylphenoxy)-, hydrazide typically involves the reaction of 2,4,6-trichloro-3-pentadecylphenol with chloroacetic acid to form the corresponding phenoxyacetic acid derivative. This intermediate is then reacted with hydrazine to yield the final hydrazide product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Acetic acid, (2,4,6-trichloro-3-pentadecylphenoxy)-, hydrazide can undergo various chemical reactions, including:
Oxidation: The hydrazide group can be oxidized to form the corresponding azide or nitroso derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The trichlorinated phenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazide group can yield azide or nitroso derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the phenoxy ring .
科学的研究の応用
Acetic acid, (2,4,6-trichloro-3-pentadecylphenoxy)-, hydrazide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
作用機序
The mechanism of action of acetic acid, (2,4,6-trichloro-3-pentadecylphenoxy)-, hydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The trichlorinated phenoxy group can interact with lipid membranes, affecting their structure and function .
類似化合物との比較
Similar Compounds
Acetic acid, (2,4,6-trichloro-3-pentadecylphenoxy)-: This compound lacks the hydrazide group and has different chemical properties and applications.
Propanoic acid, 2-(2,4,6-trichloro-3-pentadecylphenoxy)-, hydrazide: This compound has a similar structure but with a propanoic acid moiety instead of acetic acid.
Uniqueness
Acetic acid, (2,4,6-trichloro-3-pentadecylphenoxy)-, hydrazide is unique due to the presence of both the hydrazide and trichlorinated phenoxy groups, which confer distinct chemical reactivity and biological activity.
特性
CAS番号 |
117554-45-7 |
|---|---|
分子式 |
C23H37Cl3N2O2 |
分子量 |
479.9 g/mol |
IUPAC名 |
2-(2,4,6-trichloro-3-pentadecylphenoxy)acetohydrazide |
InChI |
InChI=1S/C23H37Cl3N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-19(24)16-20(25)23(22(18)26)30-17-21(29)28-27/h16H,2-15,17,27H2,1H3,(H,28,29) |
InChIキー |
QDNKQIJEXGFAOC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC1=C(C(=C(C=C1Cl)Cl)OCC(=O)NN)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















